N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride
Description
N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, a 4-chlorophenyl group, and a butyl chain
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2.ClH/c1-2-3-13(11-4-6-12(16)7-5-11)18-15(19)14-10-17-8-9-20-14;/h4-7,13-14,17H,2-3,8-10H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKRIVJFAXMJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)NC(=O)C2CNCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with butylamine to form N-(4-chlorobenzyl)butylamine.
Cyclization: The intermediate is then subjected to cyclization with ethylene oxide to form N-[1-(4-chlorophenyl)butyl]morpholine.
Carboxylation: The morpholine derivative is then reacted with phosgene to introduce the carboxamide group, resulting in N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used in pharmacological studies to understand its effects on various biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to investigate the role of morpholine derivatives in biological systems.
Industrial Applications: The compound is used in the synthesis of other chemical entities and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain receptors or enzymes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)ethyl]morpholine-2-carboxamide
- N-[1-(4-chlorophenyl)propyl]morpholine-2-carboxamide
- N-[1-(4-chlorophenyl)butyl]piperidine-2-carboxamide
Uniqueness
N-[1-(4-chlorophenyl)butyl]morpholine-2-carboxamide;hydrochloride is unique due to its specific structural features, such as the presence of a morpholine ring and a 4-chlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
